molecular formula C22H23N3O6S B2880296 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide CAS No. 922048-56-4

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2880296
CAS No.: 922048-56-4
M. Wt: 457.5
InChI Key: DONHAULVLLOOIP-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a 1,3,4-oxadiazole ring, and a tosyl (p-toluenesulfonyl) group. The 2,3-dihydrobenzo[b][1,4]dioxin is a type of oxygen-containing heterocycle . The 1,3,4-oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The tosyl group is a sulfonyl group bonded to a methylbenzene (toluene) group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography could potentially be used to determine its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The 1,3,4-oxadiazole ring, for example, is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific information, it’s difficult to provide details .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This might include investigating its biological activity, if any, and how its structure influences its properties .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-15-4-7-17(8-5-15)32(27,28)12-2-3-20(26)23-22-25-24-21(31-22)14-16-6-9-18-19(13-16)30-11-10-29-18/h4-9,13H,2-3,10-12,14H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONHAULVLLOOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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